6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a unique combination of fluorine, chromene, piperidine, and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactionsKey reagents often include fluorinated aromatic compounds, piperidine derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction could produce tetrahydroquinazoline derivatives .
Scientific Research Applications
6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde: Shares the chromene and fluorine moieties but lacks the piperidine and quinazoline rings.
Indole derivatives: Contain similar aromatic structures and are known for their biological activities.
Uniqueness
6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-3-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5/c24-14-5-6-18-16(12-14)21(29)27(23(31)25-18)15-7-9-26(10-8-15)20(28)17-11-13-3-1-2-4-19(13)32-22(17)30/h1-4,11,14-16,18H,5-10,12H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDZGIZMMPKREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1F)C(=O)N(C(=O)N2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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